tert-Butyl(methyl)(prop-2-yn-1-yl)amine
Description
tert-Butyl(methyl)(prop-2-yn-1-yl)amine is a tertiary amine with a nitrogen atom bonded to three distinct substituents: a tert-butyl group (C(CH₃)₃), a methyl group (CH₃), and a propargyl group (prop-2-yn-1-yl, HC≡C-CH₂). This compound combines steric bulk from the tert-butyl group, moderate lipophilicity from the methyl group, and a reactive alkyne moiety from the propargyl group. Such structural features make it valuable in medicinal chemistry, particularly in the design of enzyme inhibitors and bioorthogonal probes .
- Alkylation reactions: Sequential substitution of amines with alkyl halides or propargyl bromides .
- Sonogashira coupling: Palladium-catalyzed coupling of terminal alkynes with halogenated amines .
- Carbamate deprotection: Use of tert-butyl carbamate intermediates followed by deprotection (e.g., with TBAF) .
Applications: Propargylamines are widely used in click chemistry for bioconjugation and as intermediates in drug discovery (e.g., acetylcholinesterase inhibitors) .
Properties
IUPAC Name |
N,2-dimethyl-N-prop-2-ynylpropan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N/c1-6-7-9(5)8(2,3)4/h1H,7H2,2-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZFSEGMQLZJLHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N(C)CC#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl(methyl)(prop-2-yn-1-yl)amine can be synthesized through various methods. One common approach involves the reaction of tert-butylamine with propargyl bromide in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like acetonitrile at room temperature. The product is then purified through distillation or recrystallization .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, and may include additional steps such as solvent extraction and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl(methyl)(prop-2-yn-1-yl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the triple bond to a double or single bond, forming different amine derivatives.
Substitution: The propargyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like halides and alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce saturated amines .
Scientific Research Applications
tert-Butyl(methyl)(prop-2-yn-1-yl)amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl(methyl)(prop-2-yn-1-yl)amine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting their activity. The propargyl group is known to interact with various biological molecules, leading to changes in cellular pathways and processes .
Comparison with Similar Compounds
Structural Analogues and Their Properties
The table below compares tert-butyl(methyl)(prop-2-yn-1-yl)amine with four structurally related amines:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Features | Biological Activity |
|---|---|---|---|---|
| This compound | C₈H₁₅N | 125.2 | Steric tert-butyl, reactive alkyne, moderate lipophilicity | Potential enzyme inhibition (inferred from analogues) |
| (5-Chlorothiophen-2-yl)methylamine | C₈H₈ClNS | 185.7 | Thiophene ring enhances π-stacking; chlorine adds electronegativity | Not reported, but thiophene derivatives often show antimicrobial activity |
| N-Methyl-N-(4-((6-(methyl(prop-2-yn-1-yl)amino)hexyl)oxy)methyl)benzyl)-THA | C₃₀H₃₈N₂O | 454.6 | Long alkyl chain, tetrahydroacridine core, propargyl group | In vitro/in vivo evaluation as CNS agents; moderate activity |
| 3-(((2-Cycloheptylethyl)(methyl)amino)methyl)-1H-indol-7-yl di(prop-2-yn-1-yl)carbamate | C₂₆H₃₂N₄O₂ | 456.6 | Carbamate linkage, indole ring, dual propargyl groups | Irreversible butyrylcholinesterase inhibition (IC₅₀ = 12 nM) |
Key Differences and Trends
Cycloheptyl and hexyl chains in other derivatives enhance lipophilicity and membrane permeability .
Electronic Effects :
- Propargyl groups enable click chemistry via alkyne-azide cycloaddition, but electron-withdrawing substituents (e.g., chlorine in ) may modulate reactivity.
- Indole and tetrahydroacridine rings in larger derivatives (e.g., ) contribute to π-π interactions critical for binding enzyme active sites.
Biological Activity :
- Enzyme Inhibition : Carbamate-linked propargylamines (e.g., ) show potent cholinesterase inhibition due to covalent bond formation with catalytic serine.
- CNS Activity : Tetrahydroacridine derivatives (e.g., ) are explored for Alzheimer’s disease, leveraging propargylamine’s ability to enhance neurotransmitter levels.
Biological Activity
tert-Butyl(methyl)(prop-2-yn-1-yl)amine, also known by its CAS number 124045-51-8, is an organic compound recognized for its unique structural features that confer distinct reactivity and biological activity. This article explores the biological activity of this compound, including its mechanisms of action, biochemical properties, and potential applications in medicine and research.
Chemical Structure and Properties
- Molecular Formula : C₉H₁₅N
- Molecular Weight : 169.22 g/mol
- Structural Characteristics : The compound features a tert-butyl group attached to a prop-2-yn-1-yl amine structure, contributing to its reactivity in biological systems.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
-
Enzyme Interaction :
- The compound has been shown to interact with enzymes involved in amino acid metabolism, such as aminotransferases and dehydrogenases. These interactions may lead to alterations in enzyme activity and stability, influencing metabolic pathways.
- Specifically, it acts as a competitive antagonist of glycine receptors, which are crucial for synaptic transmission in the central nervous system. This interaction may affect neurological processes such as neurotransmitter release and neuronal excitability.
-
Cellular Effects :
- Research indicates that this compound can modulate cellular signaling pathways, including the MAPK/ERK pathway. This modulation can result in changes in cell proliferation and differentiation.
- Additionally, it has been observed to influence gene expression and cellular metabolism in various cell lines.
The compound exhibits several biochemical properties that enhance its utility in research:
| Property | Description |
|---|---|
| Solubility | Soluble in organic solvents; limited solubility in water |
| Stability | Stable under standard laboratory conditions; sensitive to extreme pH levels |
| Reactivity | Engages in oxidation, reduction, and substitution reactions with various reagents |
Applications in Research
This compound has diverse applications across several fields:
-
Medicinal Chemistry :
- It is being explored for its potential therapeutic effects against neurodegenerative diseases due to its neuroprotective properties associated with glycine receptor antagonism.
-
Biochemical Assays :
- The compound serves as a probe in biochemical assays aimed at understanding small molecule interactions with biological macromolecules.
- Organic Synthesis :
Case Studies
Recent studies have highlighted the compound's potential:
- Neuroprotective Effects : A study investigating the effects of various propargylamines indicated that this compound exhibited significant neuroprotective effects in models of Parkinson's disease by inhibiting monoamine oxidase enzymes.
- Antimicrobial Properties : Preliminary findings suggest that this compound may possess antimicrobial activity, making it a candidate for further exploration in infectious disease research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
